Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its bromo, iodo, and methyl substituents on the pyrazolyl ring, as well as the tert-butyl ester and azaspiro[3.3]heptane core. It is a versatile molecule used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolyl core. One common approach is the reaction of 4-bromo-3-iodo-5-methylpyrazole with tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate under suitable conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or azaspiro compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and chemicals, including polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate: Lacks the bromo and iodo substituents.
6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane: Lacks the tert-butyl ester group.
Tert-butyl 6-(4-bromo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate: Lacks the iodo substituent.
Uniqueness: The presence of both bromo and iodo substituents on the pyrazolyl ring, along with the tert-butyl ester and azaspiro[3.3]heptane core, makes this compound unique. These features contribute to its reactivity and versatility in various applications.
Properties
Molecular Formula |
C15H21BrIN3O2 |
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Molecular Weight |
482.15 g/mol |
IUPAC Name |
tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C15H21BrIN3O2/c1-9-11(16)12(17)18-20(9)10-5-15(6-10)7-19(8-15)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
HQCYKJCMEPBCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CC3(C2)CN(C3)C(=O)OC(C)(C)C)I)Br |
Origin of Product |
United States |
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